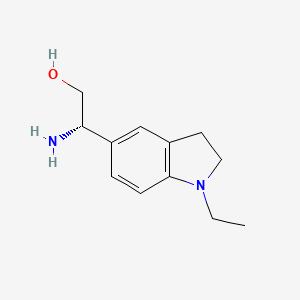![molecular formula C11H13N3 B15320442 (2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropyl)methanamine](/img/structure/B15320442.png)
(2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropyl)methanamine is a compound that features an imidazo[1,2-a]pyridine moiety fused with a cyclopropyl group and a methanamine side chain. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse pharmacological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropyl)methanamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the condensation of 2-aminopyridine with cyclopropyl ketone under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core . The methanamine side chain can be introduced through reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropyl)methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Functionalized methanamine derivatives.
Wissenschaftliche Forschungsanwendungen
(2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropyl)methanamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. It is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects . The imidazo[1,2-a]pyridine core is particularly effective in interacting with nucleic acids and proteins, making it a valuable scaffold in drug design .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(imidazo[1,2-a]pyridin-2-yl)pyridine: A related compound with similar pharmacological properties.
Imidazo[1,2-a]pyrimidine: Another fused bicyclic heterocycle with applications in medicinal chemistry.
Imidazo[1,2-a]quinoline: Known for its antimicrobial and anticancer activities.
Uniqueness
(2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropyl)methanamine is unique due to its cyclopropyl group, which imparts rigidity and enhances its binding affinity to molecular targets. This structural feature distinguishes it from other imidazo[1,2-a]pyridine derivatives and contributes to its potent biological activities .
Eigenschaften
Molekularformel |
C11H13N3 |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
(2-imidazo[1,2-a]pyridin-2-ylcyclopropyl)methanamine |
InChI |
InChI=1S/C11H13N3/c12-6-8-5-9(8)10-7-14-4-2-1-3-11(14)13-10/h1-4,7-9H,5-6,12H2 |
InChI-Schlüssel |
ULFBKAXBHOTLQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1C2=CN3C=CC=CC3=N2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,8-Dibromo-5,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B15320377.png)

![6'-Bromo-2',3'-dihydrospiro[1,5-dioxane-3,1'-indene]](/img/structure/B15320402.png)



![2-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)acetic acid](/img/structure/B15320432.png)
![1-[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanaminehydrochloride](/img/structure/B15320440.png)





